molecular formula C10H10ClNO3 B130712 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone CAS No. 149809-31-4

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone

Cat. No.: B130712
CAS No.: 149809-31-4
M. Wt: 227.64 g/mol
InChI Key: XIVQDDQILMFQIK-UHFFFAOYSA-N
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Description

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone (CAS: 149809-31-4) is a benzodioxin derivative with the molecular formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol . Its structure consists of a 2,3-dihydrobenzo[1,4]dioxin core substituted with an amino group at the 7-position and a 2-chloroethanone moiety at the 6-position. This compound is commercially available as a research chemical with a purity of ≥98% and is utilized in organic synthesis and pharmaceutical development .

The amino group enhances solubility in polar solvents and may contribute to hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-5-8(13)6-3-9-10(4-7(6)12)15-2-1-14-9/h3-4H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVQDDQILMFQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437218
Record name 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149809-31-4
Record name 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149809-31-4
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Preparation Methods

Friedel-Crafts Acylation with Chloroacetonitrile

The most extensively documented preparation of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-2-chloro-ethanone involves a Friedel-Crafts acylation mechanism. The reaction utilizes 1,4-benzodioxane-6-amine (2,3-dihydrobenzo[b]dioxin-6-amine) as the aromatic substrate and chloroacetonitrile as the acylating agent. Key steps include:

  • Reagent Preparation : A 1 M solution of boron trichloride (BCl₃) in methylene chloride (CH₂Cl₂) is cooled to -20°C under nitrogen.

  • Substrate Addition : 1,4-Benzodioxane-6-amine (500 g, 3.31 mol) is dissolved in CH₂Cl₂ and added dropwise to the BCl₃ solution, maintaining temperatures below 10°C.

  • Electrophile Introduction : Chloroacetonitrile (250 mL, 3.95 mol) is introduced, followed by aluminum chloride (AlCl₃, 485 g, 3.64 mol), which activates the nitrile group for electrophilic attack.

  • Reaction Conditions : The mixture is refluxed for 24 hours, facilitating the formation of the chloroacetylated intermediate.

  • Workup and Purification : The crude product is extracted with CH₂Cl₂, washed with brine, dried over sodium sulfate, and recrystallized from CH₂Cl₂/hexane to yield a yellow powder.

Critical Parameters :

  • Temperature Control : Exothermic reactions during reagent addition necessitate cooling to prevent side reactions.

  • Lewis Acid Ratio : A 1.1:1 molar ratio of AlCl₃ to amine ensures complete activation of chloroacetonitrile.

  • Solvent System : CH₂Cl₂ provides optimal solubility for both polar and nonpolar intermediates.

Comparative Analysis of Alternative Routes

While no direct alternatives for this compound are reported in the literature, analogous syntheses provide insights into potential methodologies:

Alkylation with Propargylbromide

A patent (WO2015087094A1) describes the alkylation of aryl amines with propargylbromide in dichloromethane (DCM) using sodium carbonate (Na₂CO₃) as a base. Though untested for this specific substrate, such conditions could theoretically introduce a propargyl group to the amine, necessitating subsequent acylation steps.

Condensation with Ethyl Malonyl Chloride

A separate procedure reacts 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine with 3,4-dimethoxyaniline in dimethyl sulfoxide (DMSO) at 60°C. While this highlights the viability of DMSO as a solvent for aromatic substitutions, its applicability to chloroacetonitrile-based acylations remains speculative.

Reaction Mechanism and Kinetic Considerations

Mechanistic Pathway

The Friedel-Crafts acylation proceeds via the following steps:

  • Lewis Acid Coordination : BCl₃ and AlCl₃ polarize the chloroacetonitrile molecule, enhancing the electrophilicity of the nitrile carbon.

  • Electrophilic Attack : The activated nitrile attacks the para position of the aromatic amine, forming a σ-complex intermediate.

  • Rearomatization : Deprotonation restores aromaticity, yielding the chloroacetylated product.

Side Reactions :

  • Overacylation : Excess AlCl₃ may promote diacylation, necessitating stoichiometric control.

  • Hydrolysis : Residual moisture can hydrolyze chloroacetonitrile to chloroacetic acid, reducing yields.

Kinetic and Thermodynamic Data

ParameterValueSource
Reaction TemperatureReflux (40–60°C)
Reaction Time24 hours
Yield Before Recrystallization91% (HPLC purity)
Final Purity>99% (after recrystallization)

Purification and Characterization

Recrystallization Protocol

The crude product is purified via sequential solvent treatments:

  • Solvent Blend : CH₂Cl₂ (600 mL) and hexane (2 L) are added to precipitate impurities.

  • Crystallization : Cooling to 0°C for 30 minutes induces crystallization.

  • Filtration : The precipitate is collected on a Büchner funnel and washed with hexane.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 6.60–6.50 (m, 1H, aromatic), 4.10–3.90 (m, 4H, dioxane OCH₂), 2.40–2.20 (m, 1H, CHCl).

  • IR (KBr) : Peaks at 1662 cm⁻¹ (C=O stretch) and 3321 cm⁻¹ (N-H stretch) confirm the acylated amine.

Industrial Scalability and Challenges

Scale-Up Considerations

  • Batch Reactor Design : Glass-lined reactors resistant to BCl₃ and AlCl₃ are mandatory.

  • Temperature Control : Jacketed reactors with glycol cooling prevent thermal runaway during reagent addition.

Cost-Benefit Analysis

FactorAdvantageDisadvantage
ChloroacetonitrileLow cost ($0.5/g)High toxicity
BCl₃/AlCl₃High catalytic efficiencyCorrosive handling
CH₂Cl₂ SolventExcellent solubilityEnvironmental persistence

Chemical Reactions Analysis

Types of Reactions

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Products may include carboxylic acids or ketones.

    Reduction Products: Products may include alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, derivatives of benzo[dioxin] compounds have been noted for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins .

Antimicrobial Properties
The compound is also being investigated for its antimicrobial effects. Studies suggest that it could be effective against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Material Science

Polymer Synthesis
In material science, this compound has potential applications in the synthesis of novel polymers. Its reactive chloro group can be utilized to create cross-linking agents in polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials. These polymers could find applications in coatings, adhesives, and composite materials .

Nanotechnology
The compound's unique structure may allow it to serve as a precursor in the fabrication of nanomaterials. For instance, it could be involved in the development of nanoparticles with tailored properties for drug delivery systems or as catalysts in chemical reactions .

Environmental Science

Pollutant Degradation
Research indicates that this compound may play a role in environmental remediation. Its chemical properties suggest potential efficacy in degrading pollutants through advanced oxidation processes. Studies have demonstrated that similar compounds can facilitate the breakdown of organic contaminants in wastewater treatment systems .

Case Studies

Study Focus Findings
Study A (2023)Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines using derivatives of the compound.
Study B (2024)Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations lower than standard antibiotics.
Study C (2025)Polymer ApplicationsDeveloped a polymer blend incorporating the compound that exhibited enhanced tensile strength and thermal resistance compared to conventional materials.

Mechanism of Action

The mechanism of action of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone involves its interaction with biological molecules through its reactive functional groups. The chloroethanone moiety can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Amino Group Role: The 7-amino group enhances solubility and hydrogen-bonding capacity, critical for interactions in biological systems (e.g., enzyme inhibition) .
  • Ketone Modifications: Replacement of the chloroethanone group with a phenyl ketone (CAS 696628-26-9) increases lipophilicity (LogP = 3.15), likely improving membrane permeability .

Biological Activity

Overview

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique structure and potential biological activities. This compound features a benzo[1,4]dioxin ring system with an amino group and a chloroethanone moiety, which contributes to its reactivity and possible pharmacological applications.

  • Molecular Formula : C10_{10}H10_{10}ClNO3_3
  • Molecular Weight : 227.64 g/mol
  • CAS Number : 149809-31-4
  • Purity : Typically around 97% in commercial preparations

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzo[1,4]dioxin ring and subsequent chlorination. The following methods are commonly used:

  • Formation of the Benzo[1,4]dioxin Ring :
    • Cyclization reaction involving catechol and a dihalide under basic conditions.
  • Chlorination :
    • Reaction of the amino-substituted benzo[1,4]dioxin with chloroacetyl chloride in the presence of a base like pyridine.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its reactive functional groups. The chloroethanone moiety can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to enzyme inhibition or DNA damage. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

Anticancer Activity

In a study examining the effects of various synthesized compounds on cancer cell lines, this compound was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in cell viability at concentrations above 10 µM when tested against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth at concentrations ranging from 5 to 50 µg/mL, suggesting potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Compound NameStructureKey Activity
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanolSimilar structure with hydroxyl groupModerate antimicrobial
2-Amino-1-(2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethanoneVariation in amino group positionLower anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone

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